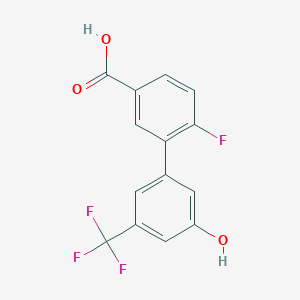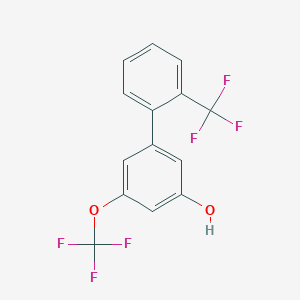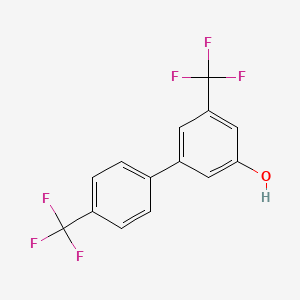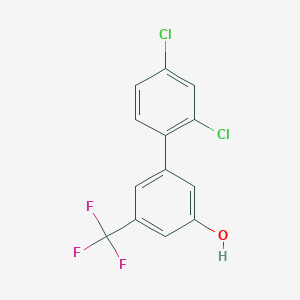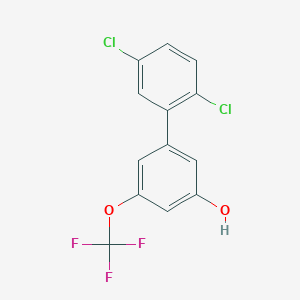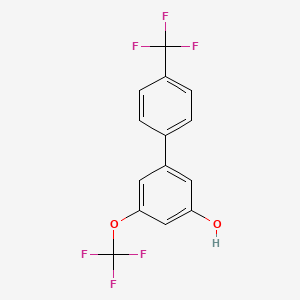
5-(4-Trifluoromethylphenyl)-3-trifluoromethoxyphenol, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4-Trifluoromethylphenyl)-3-trifluoromethoxyphenol, 95% (5-TFMP-3-TFMOP) is a synthetic compound used in a wide variety of scientific research applications. It is a trifluoromethyl substituted phenol that has been found to be particularly useful in laboratory experiments due to its stability and low reactivity. 5-TFMP-3-TFMOP has been studied extensively in the fields of organic chemistry, biochemistry, and physiology, and has been found to have a number of advantageous properties that make it a valuable tool in the laboratory.
Scientific Research Applications
5-TFMP-3-TFMOP has been used in a variety of scientific research applications. It has been used as a substrate in the synthesis of a variety of organic compounds, such as amides, esters, and heterocycles. It has also been used as a reagent in organic reactions, such as the synthesis of polyfluorinated compounds and the preparation of trifluoromethylated benzoxazoles. In addition, 5-TFMP-3-TFMOP has been used in the synthesis of pharmaceuticals, such as the anticonvulsant drug pregabalin.
Mechanism of Action
The mechanism of action of 5-TFMP-3-TFMOP is not well understood. However, it is believed that the trifluoromethyl groups on the phenolic ring of the compound interact with the nucleophilic sites of the reactants, resulting in the formation of a new bond. This mechanism is believed to be the same for the synthesis of amides, esters, and heterocycles.
Biochemical and Physiological Effects
5-TFMP-3-TFMOP has been found to have a number of biochemical and physiological effects. It has been found to be a potent inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. In addition, 5-TFMP-3-TFMOP has been found to be an inhibitor of the enzyme 5-lipoxygenase (5-LOX), which is involved in the production of leukotrienes. 5-TFMP-3-TFMOP has also been found to inhibit the enzyme monoamine oxidase (MAO), which is involved in the metabolism of neurotransmitters.
Advantages and Limitations for Lab Experiments
5-TFMP-3-TFMOP has a number of advantages and limitations for use in laboratory experiments. One of the main advantages of 5-TFMP-3-TFMOP is its low reactivity, which allows it to be used in a wide variety of reactions without the need for additional reagents or catalysts. Additionally, 5-TFMP-3-TFMOP is relatively stable and can be stored for long periods of time. However, 5-TFMP-3-TFMOP is not soluble in water, which can limit its use in certain reactions.
Future Directions
There are a number of potential future directions for research involving 5-TFMP-3-TFMOP. One potential direction is the development of new synthetic methods for the synthesis of 5-TFMP-3-TFMOP and related compounds. Additionally, further research into the biochemical and physiological effects of 5-TFMP-3-TFMOP could lead to the development of new therapeutic agents. Finally, further research into the mechanism of action of 5-TFMP-3-TFMOP could lead to the development of new synthetic strategies for the synthesis of organic compounds.
Synthesis Methods
5-TFMP-3-TFMOP is synthesized through the reaction of 4-trifluoromethylphenol and 3-trifluoromethoxyphenol in a two-step synthesis process. In the first step, 4-trifluoromethylphenol is reacted with trifluoromethyl iodide to produce 4-trifluoromethylphenyl iodide. In the second step, 4-trifluoromethylphenyl iodide is reacted with 3-trifluoromethoxyphenol to produce 5-TFMP-3-TFMOP. The reaction is carried out in a solvent, such as ethanol or acetonitrile, and the product is purified by recrystallization.
properties
IUPAC Name |
3-(trifluoromethoxy)-5-[4-(trifluoromethyl)phenyl]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8F6O2/c15-13(16,17)10-3-1-8(2-4-10)9-5-11(21)7-12(6-9)22-14(18,19)20/h1-7,21H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCROXQDULXXWNU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=CC(=C2)OC(F)(F)F)O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8F6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70686693 |
Source


|
| Record name | 5-(Trifluoromethoxy)-4'-(trifluoromethyl)[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70686693 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261889-28-4 |
Source


|
| Record name | 5-(Trifluoromethoxy)-4'-(trifluoromethyl)[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70686693 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[5-(Methoxycarbonyl)thiophen-3-yl]-3-trifluoromethylphenol, 95%](/img/structure/B6384626.png)





